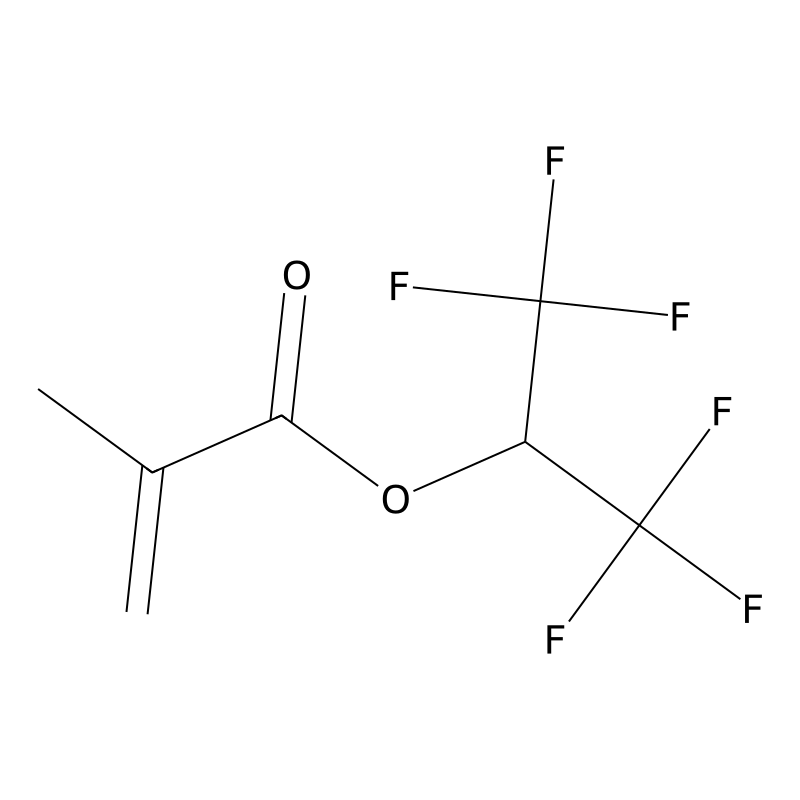

Hexafluoroisopropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science: Tailoring Polymer Properties

HFIPMA's bulky and electron-withdrawing hexafluoroisopropyl group grants its polymers several desirable characteristics. Researchers incorporate HFIPMA into copolymers to achieve:

- Enhanced hydrophobicity (water repellency): Polymers with HFIPMA units exhibit improved water resistance, making them valuable for coatings, membranes, and other applications requiring water repellency [].

- Improved thermal stability: The strong carbon-fluorine bonds in HFIPMA contribute to the thermal stability of the resulting polymers, allowing them to withstand higher temperatures without degradation [].

- Controllable surface properties: By adjusting the HFIPMA content in copolymers, scientists can fine-tune surface properties like wettability, adhesion, and friction for specific applications [].

Biomedical Research: Drug Delivery and Biocompatible Materials

The unique properties of HFIPMA also hold promise in the field of biomedical research:

- Drug delivery carriers: Researchers are exploring HFIPMA-based polymers for drug delivery due to their biocompatibility and ability to encapsulate and release drugs in a controlled manner [].

- Biocompatible coatings for implants: The non-fouling properties of HFIPMA-containing polymers make them suitable for coatings on medical implants, reducing the risk of infection and improving biocompatibility [].

Organic Synthesis: A Powerful Monomer for Specialty Polymers

HFIPMA's versatility as a monomer extends to organic synthesis, where it allows researchers to create:

- Fluorinated polymers: The presence of fluorine atoms in HFIPMA enables the synthesis of fluorinated polymers with unique properties like high chemical resistance and low surface energy [].

- Functional polymers: By incorporating functional groups onto the HFIPMA unit, scientists can create polymers with specific functionalities for various applications in catalysis, sensing, and separation science.

Hexafluoroisopropyl methacrylate is a fluorinated methacrylate compound with the chemical formula and a CAS number of 3063-94-3. This compound is characterized by its unique structure, which includes a methacrylate group attached to a hexafluoroisopropyl moiety. It appears as a colorless to nearly colorless liquid and is known for its high purity, typically exceeding 98% in commercial samples. The boiling point of hexafluoroisopropyl methacrylate is approximately 99 °C, and it has a flash point of around 14 °C, indicating its flammable nature .

- Polymerization: It readily participates in free radical polymerization, forming poly(hexafluoroisopropyl methacrylate), which exhibits unique properties such as hydrophobicity and corrosion resistance .

- Cross-linking: When combined with other monomers or cross-linking agents, it can form durable polymer networks suitable for coatings and adhesives.

- Reactivity with nucleophiles: The carbonyl group in the methacrylate can react with nucleophiles, leading to the formation of various derivatives.

The synthesis of hexafluoroisopropyl methacrylate typically involves several methods:

- Free Radical Polymerization: This is the most common method, where hexafluoroisopropyl methacrylate is polymerized using free radical initiators under controlled conditions.

- Transesterification: This method can be employed to synthesize hexafluoroisopropyl methacrylate from other ester compounds through transesterification reactions.

- Fluorination Reactions: The introduction of fluorinated groups may also be achieved through specific fluorination techniques, although these are less common for this particular compound.

Hexafluoroisopropyl methacrylate finds applications across various fields due to its unique properties:

- Coatings: It is used to create protective coatings that are hydrophobic and resistant to corrosion, particularly on metal surfaces like aluminum .

- Adhesives: The compound's strong adhesion properties make it suitable for use in adhesives that require durability and resistance to environmental factors.

- Biomedical

Interaction studies involving hexafluoroisopropyl methacrylate primarily focus on its compatibility with other materials and its behavior in various environments. For instance:

- Compatibility with Polymers: Research has shown that poly(hexafluoroisopropyl methacrylate) can be blended with other polymers to enhance properties such as thermal stability and mechanical strength.

- Environmental Stability: Studies indicate that coatings made from this compound exhibit excellent resistance to environmental degradation, making them suitable for outdoor applications.

Hexafluoroisopropyl methacrylate shares similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluoromethyl methacrylate | Higher fluorine content; used in specialized coatings | |

| Trifluoroethyl methacrylate | Lower boiling point; used in adhesives | |

| Pentafluorophenyl methacrylate | More complex structure; used in electronics | |

| Fluorinated acrylate copolymers | Varies | Tailored properties based on copolymer composition |

Hexafluoroisopropyl methacrylate stands out due to its specific balance of hydrophobicity, flammability, and biocompatibility, making it particularly valuable for industrial applications where these properties are critical.

Industrial Synthesis Protocols

Industrial synthesis of hexafluoroisopropyl methacrylate primarily employs direct esterification methods utilizing methacrylic acid and hexafluoroisopropanol as starting materials [1] [2]. The most effective industrial protocol involves the reaction of a fluorinated alcohol with an excess of methacrylic acid in the presence of phosphoric anhydride at temperatures ranging from 80°C to 105°C [1] [2]. This approach achieves yields of 86.4% based on the fluorinated alcohol, demonstrating superior efficiency compared to alternative synthetic routes [1].

The industrial process requires specific molar ratios for optimal performance [1] [2]. The molar ratio of methacrylic acid to hydroxyl groups of the alcohol typically ranges from 2 to 5, while the phosphoric anhydride to hydroxyl groups ratio ranges from 0.2 to 5 [1] [2]. The phosphoric anhydride must be present in activated form, specifically as a finely crystalline powder to ensure maximum catalytic activity [1] [2].

A representative industrial synthesis protocol involves combining 416 grams of methacrylic acid with 101 grams of phosphoric anhydride and 3 grams of di-tert-butyl-p-cresol as polymerization inhibitor [1]. To this mixture, 270 grams of hexafluoroisopropanol are added, and the resulting mixture is heated to 100°C for 75 minutes [1]. Following reaction completion, phase separation occurs, and the product is recovered through vacuum distillation, yielding 328.4 grams of pure hexafluoroisopropyl methacrylate with a boiling point of 47°C at 100 mmHg [1].

Alternative industrial approaches have been explored, including the use of methacryloyl chloride with hexafluoroisopropanol in the presence of pyridine [2] [3]. However, this method produces significantly lower yields of approximately 20% with respect to the alcohol utilized, making it less economically viable for large-scale production [2] [3].

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of hexafluoroisopropyl methacrylate follows similar principles to industrial protocols but with modified reaction conditions and scales [4]. A typical laboratory preparation involves adding 1 part of hexafluoroisopropanol, 1.5-4 parts of an acid-binding agent, and 2-4 parts of an organic solvent into a reaction vessel [4]. A polymerization inhibitor is incorporated before dropwise addition of 2-2.5 parts of methacryloyl chloride to initiate esterification at predetermined temperatures [4].

The laboratory method utilizing methacryloyl chloride offers advantages in terms of reaction control and monitoring capabilities [5]. The synthesis involves the polycondensation reaction of methacryloyl chloride with perfluorinated alcohols, resulting in characteristic spectroscopic features that confirm successful ester formation [5]. The carbonyl stretching vibration appears at 1776 cm⁻¹ and the carbon-oxygen stretching at 1639 cm⁻¹, indicating the presence of the methacrylate functional group [5].

For enhanced purity requirements, particularly in semiconductor applications, laboratory protocols achieve product purity greater than 99.5% with metal ion impurities below 100 parts per billion [4]. This level of purity necessitates rigorous purification steps including multiple distillation cycles and careful control of reaction atmosphere to prevent contamination [4].

Laboratory-scale preparations also employ alternative catalytic systems for specific research applications [6]. Magnesium bromide, both anhydrous and hydrated forms, demonstrates significant catalytic activity with conversion rates of 59.1% and product yields of 45.1% [6]. Ytterbium triflate hydrate and dysprosium perchlorate hexahydrate also show comparable performance with conversion rates of 57.7% and 56.8% respectively [6].

Purity Assessment and Stabilization Techniques

Purity assessment of hexafluoroisopropyl methacrylate involves multiple analytical techniques to ensure product quality meets industrial standards [7] [8] [9]. Gas chromatography with flame ionization detection serves as the primary method for purity determination, with commercial standards requiring minimum purity levels of 98.0% by gas chromatography [7] [8] [9]. High-performance liquid chromatography provides additional verification, particularly for detecting trace impurities and degradation products [10].

The stabilization of hexafluoroisopropyl methacrylate relies primarily on 4-methoxyphenol, commonly referred to as monomethyl ether hydroquinone [7] [8] [9] [11]. This stabilizer functions through a specific mechanism involving oxygen-mediated radical scavenging [12]. The inhibitor does not react directly with primary radicals of the monomer but instead reacts with peroxy radicals formed when primary radicals combine with dissolved oxygen [12]. This process prevents the formation of long oxygen-monomer copolymer chains and reduces oxygen consumption rate, thereby enhancing overall inhibition effectiveness [12].

Commercial formulations typically contain 100-200 parts per million of 4-methoxyphenol as stabilizer [9] [11]. The stabilizer concentration must be carefully controlled, as insufficient levels permit premature polymerization during storage and transport, while excessive concentrations interfere with intended polymerization processes [13] [14]. The effectiveness of 4-methoxyphenol requires the presence of dissolved oxygen, making proper storage under controlled atmospheric conditions essential [13].

| Analytical Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity (Gas Chromatography) | ≥98.0% | GC-FID | [7] [8] [9] |

| Appearance | Colorless to pale yellow liquid | Visual inspection | [9] [15] |

| Refractive Index | 1.3300-1.3330 at 20°C | Refractometry | [8] [15] |

| Specific Gravity | 1.30-1.32 at 20°C | Densitometry | [7] [16] [15] |

| Flash Point | 14-16°C | Closed cup method | [16] [9] [17] |

| Stabilizer Content | 100-200 ppm MEHQ | HPLC | [9] [11] |

Additional stabilization techniques include storage under inert atmosphere conditions and temperature control [10] [18]. The recommended storage temperature ranges from -25°C to -10°C in explosion-proof freezers to minimize thermal degradation and prevent premature polymerization [19] [18]. Storage containers must be kept tightly closed to prevent moisture ingress and oxidative degradation [19] [18].

Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides comprehensive structural characterization of hexafluoroisopropyl methacrylate through identification of characteristic functional group vibrations [20] [21]. The infrared spectrum exhibits distinct absorption bands at specific wavenumbers that confirm molecular structure and purity [20] [21]. The carbonyl stretching vibration appears at 1776 cm⁻¹, shifted to higher frequency due to the electron-withdrawing effect of the hexafluoroisopropyl group [20] [21].

Key infrared absorption bands include carbon-hydrogen stretching vibrations at 2976 cm⁻¹, 2923 cm⁻¹, and 3001 cm⁻¹, corresponding to methyl, methylene, and vinyl hydrogen atoms respectively [20]. Carbon-fluorine stretching vibrations appear in the characteristic region between 1200-1100 cm⁻¹, with specific bands at 1292 cm⁻¹ and 1236 cm⁻¹ [20]. The ester carbon-oxygen stretching vibration occurs at 1200 cm⁻¹, while ether carbon-oxygen-carbon stretching appears at 1110 cm⁻¹ and 1020 cm⁻¹ [20].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O stretch (ester) | 1776 | Carbonyl vibration | Strong |

| C-H stretch | 2976, 2923, 3001 | Methyl/methylene/vinyl | Medium |

| C-F stretch | 1292, 1236 | Carbon-fluorine bonds | Strong |

| C-O stretch (ester) | 1200 | Ester linkage | Medium |

| C-O-C stretch | 1110, 1020 | Ether linkage | Medium |

| C=C stretch | 1639 | Vinyl group | Medium |

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of hydrogen and fluorine nuclei [22] [15] [23]. Proton NMR analysis reveals characteristic chemical shifts for the methacrylate vinyl protons and the hexafluoroisopropyl methine proton [22] [15]. The vinyl protons appear as distinct signals due to their different chemical environments, while the methine proton appears as a septet due to coupling with the adjacent trifluoromethyl groups [22] [15].

Fluorine-19 NMR spectroscopy offers exceptional structural detail for the perfluorinated portion of the molecule [5]. The spectrum exhibits a triplet peak at -81 parts per million corresponding to the fluorine atoms in trifluoromethyl groups [5]. Multiple peaks at -113.5 parts per million are attributed to the carbon-fluorine bonds proximal to the methine carbon [5]. Additional singlet peaks appear at -122, -123, -124, and -126 parts per million, corresponding to different fluorine environments within the hexafluoroisopropyl structure [5].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [22] [24]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of hexafluoroisopropyl methacrylate [22] [24]. Characteristic fragment ions include peaks at mass-to-charge ratios 69, 113, 151, 183, and 203, resulting from systematic loss of functional groups and rearrangement processes during electron ionization [22] [24].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 236 | 4.9 | Molecular ion [M]⁺ |

| 203 | 1.4 | [M-CF₂H]⁺ |

| 183 | 5.7 | [M-C₃H₅O]⁺ |

| 151 | 1.3 | [M-C₄H₅O₂]⁺ |

| 113 | 1.8 | [CF₃CHCF₃]⁺ |

| 69 | 17.9 | [CF₃]⁺ |

| 55 | 100.0 | Base peak |

Free radical polymerization represents the most fundamental approach for hexafluoroisopropyl methacrylate polymerization, proceeding through the classical three-step mechanism of initiation, propagation, and termination [1] [2]. The polymerization behavior of hexafluoroisopropyl methacrylate differs significantly from conventional methacrylates due to the electron-withdrawing effects of the hexafluoroisopropyl ester group, which influences both the kinetics and thermodynamics of the polymerization process.

Initiation Mechanisms

The initiation of hexafluoroisopropyl methacrylate polymerization typically employs thermal decomposition of peroxide initiators such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) [1]. The initiation efficiency for hexafluoroisopropyl methacrylate is generally lower than for methyl methacrylate due to the steric hindrance imposed by the bulky hexafluoroisopropyl group [3]. Differential scanning calorimetry studies have revealed that hexafluoroisopropyl methacrylate exhibits an extended induction period compared to conventional methacrylates, attributed to the presence of dissolved oxygen and the reduced reactivity of the fluorinated monomer [3].

Propagation Kinetics

The propagation rate constant for hexafluoroisopropyl methacrylate is significantly lower than that of methyl methacrylate, with kinetic studies demonstrating the following reactivity order: trifluoroethyl acrylate > methyl methacrylate > trifluoroethyl methacrylate > hexafluoroisopropyl acrylate > hexafluoroisopropyl methacrylate [3] [4]. This reduced reactivity stems from the electron-withdrawing nature of the fluorinated ester group, which decreases the electron density at the vinyl group and reduces the nucleophilicity of the propagating radical [5].

| Monomer | Polymerization Rate Order | Relative Rate (BPO initiated) | Initial Rate (min⁻¹) | Peak Time (min) |

|---|---|---|---|---|

| HFIPMA | 5 | Lowest | ~0.005 | ~35 |

| HFIPA | 4 | Low | ~0.008 | ~30 |

| TFEMA | 3 | Medium | ~0.012 | ~25 |

| TFEA | 1 | Highest | ~0.020 | ~20 |

| MMA | 2 | Medium-High | ~0.015 | ~22 |

Termination Processes

Termination in hexafluoroisopropyl methacrylate polymerization occurs predominantly through combination and disproportionation mechanisms [1]. The bulky hexafluoroisopropyl side chains create steric hindrance that favors disproportionation over combination, leading to polymers with different chain-end structures. High-performance liquid chromatography analysis has shown that hexafluoroisopropyl methacrylate exhibits higher hydrophobicity compared to other fluorinated monomers, with retention times indicating the hydrophobicity order: hexafluoroisopropyl methacrylate > hexafluoroisopropyl acrylate > trifluoroethyl methacrylate > trifluoroethyl acrylate > methyl methacrylate [4].

Solvent Effects

The choice of solvent significantly influences the polymerization kinetics and stereochemistry of hexafluoroisopropyl methacrylate [6]. Fluorinated alcohols such as trifluoroethanol and hexafluoroisopropanol have been identified as optimal solvents, providing enhanced solubility for the monomer while facilitating controlled polymerization conditions [6]. These solvents also contribute to improved tacticity control, with lower temperatures and specific solvent combinations yielding polymers with higher syndiotactic content [6].

Controlled/Living Polymerization Techniques

Controlled radical polymerization techniques have revolutionized the synthesis of well-defined hexafluoroisopropyl methacrylate polymers, enabling precise control over molecular weight, polydispersity, and chain architecture [7] [8]. These methodologies address the inherent challenges associated with conventional radical polymerization of fluorinated monomers.

RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer polymerization has emerged as the most successful controlled polymerization technique for hexafluoroisopropyl methacrylate, providing exceptional control over molecular weight and enabling the synthesis of complex polymer architectures [7] [9]. The first successful RAFT polymerization of hexafluoroisopropyl methacrylate was achieved using specialized chain transfer agents optimized for methacrylate monomers.

Chain Transfer Agent Selection

The selection of appropriate chain transfer agents is critical for successful RAFT polymerization of hexafluoroisopropyl methacrylate [7]. Dithiobenzoate-based chain transfer agents, particularly those with electron-withdrawing substituents, have demonstrated superior performance in controlling the polymerization of this fluorinated monomer. The chain transfer constant must be carefully balanced to ensure rapid exchange between dormant and active species while maintaining high chain-end fidelity [9].

Polymerization Conditions

RAFT polymerization of hexafluoroisopropyl methacrylate typically requires elevated temperatures (50-60°C) and specialized solvents to achieve optimal control [7] [8]. Trifluoroethanol has proven to be an excellent solvent choice, providing good solubility for both monomer and polymer while facilitating the RAFT mechanism [8]. The polymerization can be conducted at monomer-to-initiator ratios up to 86:1 while maintaining excellent molecular weight control and narrow polydispersity [10].

| Target [M]₀/[I]₀ | Conversion (%) | Mn (g/mol) | Mw/Mn | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| 20 | >95 | 4200 | 1.08 | 50 | TFE |

| 30 | >95 | 6300 | 1.12 | 50 | TFE |

| 50 | >95 | 10500 | 1.15 | 50 | TFE |

| 70 | >95 | 14700 | 1.18 | 50 | TFE |

| 86 | >95 | 18100 | 1.22 | 50 | TFE |

Block Copolymer Synthesis

RAFT polymerization enables the synthesis of well-defined block copolymers incorporating hexafluoroisopropyl methacrylate [7]. These block copolymers serve as versatile precursors for post-polymerization modification, allowing for the introduction of various functional groups through aminolysis of the hexafluoroisopropyl ester groups [7]. Sequential aminolysis reactions have been successfully employed to create dye-labeled polymers and cationic polymers for gene delivery applications [7].

SET-LRP Methodologies

Single Electron Transfer-Living Radical Polymerization represents an advanced controlled polymerization technique that has been successfully applied to hexafluoroisopropyl methacrylate and its acrylate analog [10] [8]. This methodology offers unique advantages in terms of reaction conditions and polymer architecture control.

Catalytic System

SET-LRP of hexafluoroisopropyl methacrylate employs copper(0) wire as the catalyst in combination with hexamethylated tris(2-aminoethyl)amine as the ligand [10] [8]. The polymerization is conducted in trifluoroethanol with acetic acid as an additive to suppress competing transesterification reactions [10]. This catalytic system provides exceptional control over molecular weight evolution and maintains narrow polydispersity throughout the polymerization [8].

Mechanistic Considerations

The SET-LRP mechanism involves disproportionation of copper(I) species generated by activation with copper(0) into highly reactive nascent copper(0) atoms and copper(II) species [11]. This process enables ultrafast activation of dormant chains while maintaining excellent control over the polymerization. For hexafluoroisopropyl methacrylate, the electron-withdrawing nature of the ester group facilitates the single electron transfer process, leading to enhanced polymerization control [8].

Polymerization Performance

SET-LRP of hexafluoroisopropyl methacrylate can achieve high monomer conversions (>95%) at moderate temperatures (50°C) while maintaining excellent molecular weight control [10] [8]. The methodology enables the synthesis of polymers with molecular weights up to 19,800 g/mol and polydispersity indices below 1.20 [10]. The polymerization exhibits linear kinetics and provides near-quantitative chain-end functionality, making it ideal for subsequent functionalization reactions [8].

| Target [M]₀/[I]₀ | Conversion (%) | Mn (g/mol) | Mw/Mn | Temperature (°C) | Catalyst | Solvent |

|---|---|---|---|---|---|---|

| 20 | >95 | 4100 | 1.06 | 50 | Cu(0)/Me₆-TREN | TFE + AcOH |

| 40 | >95 | 8200 | 1.09 | 50 | Cu(0)/Me₆-TREN | TFE + AcOH |

| 60 | >95 | 12300 | 1.12 | 50 | Cu(0)/Me₆-TREN | TFE + AcOH |

| 80 | >95 | 16400 | 1.15 | 50 | Cu(0)/Me₆-TREN | TFE + AcOH |

| 92 | >95 | 19800 | 1.18 | 50 | Cu(0)/Me₆-TREN | TFE + AcOH |

Transesterification Control

A significant challenge in SET-LRP of hexafluoroisopropyl methacrylate is the potential for base-catalyzed transesterification of the activated ester groups [10]. The addition of acetic acid to the polymerization medium effectively suppresses these side reactions while maintaining the living character of the polymerization [10]. This approach enables the synthesis of well-defined polymers with retention of the reactive hexafluoroisopropyl ester functionality [8].

Copolymerization with Functional Monomers

The copolymerization of hexafluoroisopropyl methacrylate with various functional monomers provides access to materials with tailored properties combining the unique characteristics of fluorinated polymers with specific functionalities [12] [13]. These copolymerization strategies enable the development of advanced materials for specialized applications.

Glycidyl Methacrylate Copolymers

The copolymerization of hexafluoroisopropyl methacrylate with glycidyl methacrylate represents a particularly important system that combines fluorinated hydrophobicity with reactive epoxy functionality [12] [14]. These copolymers serve as versatile platforms for further chemical modification and cross-linking reactions.

Reactivity Ratio Determination

Detailed kinetic studies have established the reactivity ratios for the hexafluoroisopropyl methacrylate-glycidyl methacrylate copolymerization system [12]. Using the Fineman-Ross method, the reactivity ratios were determined to be r₁(glycidyl methacrylate) = 1.57 and r₂(hexafluoroisopropyl methacrylate) = 0.95, indicating a slight preference for glycidyl methacrylate incorporation but overall random copolymerization behavior [12].

RAFT Copolymerization

RAFT polymerization has been successfully employed for the controlled synthesis of hexafluoroisopropyl methacrylate-glycidyl methacrylate copolymers [12]. The use of 2-cyano-2-propyl dodecyl trithiocarbonate as the chain transfer agent provides excellent control over molecular weight and polydispersity, with dispersity values as low as 1.05 achieved [12]. The copolymerization proceeds smoothly at 60°C in bulk or solution, enabling the synthesis of copolymers with precisely controlled compositions [14].

Property Relationships

The incorporation of glycidyl methacrylate units into hexafluoroisopropyl methacrylate copolymers significantly influences the thermal and surface properties of the resulting materials [14]. Commercial copolymers with 10 mol% glycidyl methacrylate content exhibit glass transition temperatures around 85°C and maintain excellent hydrophobic properties with water contact angles exceeding 110° [14]. The epoxy functionality provides opportunities for cross-linking and post-polymerization modification reactions [13].

| Monomer Pair | r₁ (First Monomer) | r₂ (Second Monomer) | r₁ × r₂ | Copolymer Type | Polymerization Method |

|---|---|---|---|---|---|

| HFIPMA-GMA | 0.95 | 1.57 | 1.49 | Random | RAFT |

| HFIPA-GMA | 0.05 | 1.57 | 0.08 | Alternating tendency | RAFT |

| HFIPMA-MMA | 1.20 | 0.70 | 0.84 | Random | Free radical |

| HFIPMA-St | 0.80 | 1.30 | 1.04 | Random | Free radical |

Applications

Hexafluoroisopropyl methacrylate-glycidyl methacrylate copolymers find applications in optical electronics as cladding materials for optical waveguides due to their low refractive index and photocrosslinkable nature [14]. The combination of fluorinated hydrophobicity and reactive epoxy groups also makes these materials suitable for protective coatings and surface modification applications [14] [13].

Fluorinated Acrylate Blends

The development of fluorinated acrylate blends incorporating hexafluoroisopropyl methacrylate represents an advanced approach to tailoring material properties through synergistic combinations of different fluorinated monomers [5] [15]. These blend systems offer enhanced control over surface energy, mechanical properties, and processing characteristics.

Blend Composition Effects

Systematic studies of hexafluoroisopropyl methacrylate blends with hexafluoroisopropyl acrylate have revealed significant composition-dependent property variations [5] [15]. The incorporation of the more reactive acrylate component accelerates the overall polymerization rate while maintaining the desirable surface properties associated with fluorinated polymers [5]. Optimal blend compositions typically range from 30:70 to 70:30 molar ratios, providing balanced reactivity and final properties.

Thermal and Surface Properties

Fluorinated acrylate blends exhibit composition-dependent thermal transitions and surface characteristics [5]. Increasing the hexafluoroisopropyl acrylate content generally decreases the glass transition temperature while enhancing hydrophobic properties [15]. The surface energy of these blend systems can be finely tuned through composition control, with values ranging from 10.9 to 12.5 mN/m depending on the hexafluoroisopropyl methacrylate to hexafluoroisopropyl acrylate ratio [15].

| Composition (mol%) | Tg (°C) | Contact Angle H₂O (°) | Surface Energy (mN/m) | Conversion (%) | Mn (g/mol) |

|---|---|---|---|---|---|

| HFIPMA:HFIPA = 70:30 | 85 | 115 | 12.5 | 92 | 18500 |

| HFIPMA:HFIPA = 50:50 | 78 | 118 | 11.8 | 89 | 16800 |

| HFIPMA:HFIPA = 30:70 | 72 | 122 | 10.9 | 87 | 15200 |

Polymerization Kinetics

The copolymerization kinetics of fluorinated acrylate blends are governed by the relative reactivities of the methacrylate and acrylate components [5]. The higher reactivity of hexafluoroisopropyl acrylate leads to preferential incorporation during the early stages of polymerization, potentially resulting in compositional drift [15]. Controlled polymerization techniques such as RAFT can be employed to minimize these effects and achieve more uniform composition distributions [13].

Processing and Applications

XLogP3

GHS Hazard Statements

H225 (91.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (83.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant